

# commercial availability and suppliers of 2-Bromo-5-fluoro-4-methylbenzoic acid

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## Compound of Interest

**Compound Name:** 2-Bromo-5-fluoro-4-methylbenzoic acid

**Cat. No.:** B1437959

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An In-depth Technical Guide to **2-Bromo-5-fluoro-4-methylbenzoic Acid** for Advanced Research

## Introduction: A Key Building Block in Modern Synthesis

**2-Bromo-5-fluoro-4-methylbenzoic acid** is a polysubstituted aromatic carboxylic acid that has emerged as a valuable intermediate in the fields of medicinal chemistry and materials science. Its utility is derived from the specific arrangement of its functional groups: a carboxylic acid, a bromine atom, a fluorine atom, and a methyl group. This unique combination provides a scaffold that is both structurally significant and synthetically versatile.

For drug development professionals, the incorporation of fluorine is a well-established strategy to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.<sup>[1]</sup> The bromine atom serves as a crucial synthetic handle, readily participating in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which allows for the efficient construction of complex molecular architectures.<sup>[2]</sup> The carboxylic acid moiety provides a site for amide bond formation, a fundamental linkage in many pharmaceutical agents. This guide offers a comprehensive overview of its properties, availability, quality control, and applications for researchers and scientists.

## Physicochemical Properties

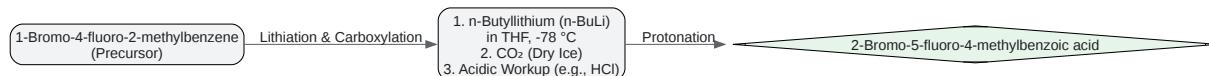
A summary of the key physicochemical data for **2-Bromo-5-fluoro-4-methylbenzoic acid** is presented below. This information is critical for experimental design, including reaction setup, solvent selection, and purification strategies.

Property	Value	Source(s)
CAS Number	1003709-54-3	[3]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrFO <sub>2</sub>	[3][4]
Molecular Weight	233.03 g/mol	[3]
Appearance	Solid	[4]
Purity	Typically ≥97%	[3][4]
Boiling Point	314.7 ± 42.0 °C at 760 mmHg (Predicted)	[3]
Storage	Room temperature, dry and sealed conditions	[3]
MDL Number	MFCD09263436	[3]

## Synthetic Pathways and Rationale

While multiple synthetic routes to substituted benzoic acids exist, a common and logical approach for a structure like **2-Bromo-5-fluoro-4-methylbenzoic acid** involves the regioselective functionalization of a simpler, commercially available toluene derivative. A plausible and widely used method is the ortho-lithiation of a protected bromo-fluorotoluene precursor, followed by carboxylation.

**Conceptual Synthesis Workflow:** The strategy hinges on using a directing group to achieve lithiation at the desired position, followed by quenching the resulting organolithium species with carbon dioxide (dry ice) to form the carboxylic acid.



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Caption: A plausible synthetic route via directed ortho-lithiation and carboxylation.

Experimental Protocol Rationale:

- Starting Material Selection: The choice of 1-bromo-4-fluoro-2-methylbenzene as a precursor is strategic. It contains the core bromo-fluoro-methyl-benzene scaffold.
- Directed ortho-Metalation (DoM): The fluorine atom is an ortho-directing group for lithiation, although weaker than others. However, in combination with the steric and electronic environment provided by the adjacent methyl and bromo groups, lithiation with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) can be directed to the C2 position (ortho to the fluorine). This step is kinetically controlled to prevent side reactions.
- Carboxylation: The introduction of solid carbon dioxide (dry ice) serves as the carboxylate source. The highly nucleophilic organolithium intermediate attacks the electrophilic carbon of CO<sub>2</sub>, forming a lithium carboxylate salt.
- Acidic Workup: The final step involves quenching the reaction with an aqueous acid (e.g., dilute HCl). This protonates the carboxylate salt to yield the final **2-Bromo-5-fluoro-4-methylbenzoic acid** product, which typically precipitates from the aqueous solution and can be isolated by filtration.

## Commercial Availability and Sourcing

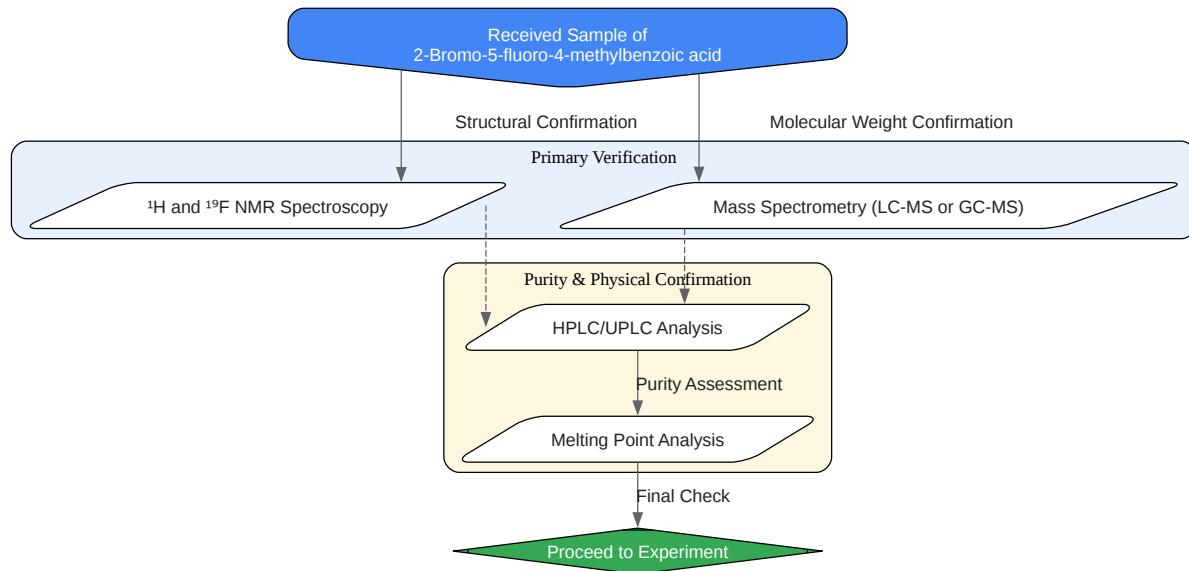
**2-Bromo-5-fluoro-4-methylbenzoic acid** is available from a variety of specialized chemical suppliers. When sourcing this reagent, researchers should prioritize suppliers that provide a detailed Certificate of Analysis (CoA) confirming purity and identity. Availability may range from research quantities (grams) to bulk quantities (kilograms), though lead times can vary.

Supplier	Typical Purity	Notes
MySkinRecipes	97%	Offers various sizes from 1g to 25g. <a href="#">[3]</a>
Fluorochem	97%	A well-known supplier of fluorinated compounds. <a href="#">[4]</a>
HANGZHOU LEAP CHEM CO., LTD.	N/A	A trader listed on Echemi, specializing in fine chemicals and research products. <a href="#">[5]</a>
CymitQuimica	97%	Distributes products from brands like Fluorochem in various pack sizes. <a href="#">[4]</a>

Note: The chemical industry landscape is dynamic. Researchers should verify stock and lead times directly with suppliers. Isomeric purity is a critical parameter to confirm, as similar compounds like 2-Bromo-4-fluoro-5-methylbenzoic acid are also common.

## Quality Control and Verification for In-House Use

Upon receiving a commercial batch or synthesizing the compound in-house, a rigorous quality control (QC) workflow is essential to validate its identity, purity, and structural integrity before use in sensitive downstream applications.



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Caption: A standard quality control workflow for verifying compound identity and purity.

Detailed QC Protocols:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: This is the first and most critical step. The proton NMR spectrum should show distinct signals corresponding to the aromatic proton, the methyl protons, and the acidic

proton of the carboxylic acid. The splitting patterns and chemical shifts confirm the substitution pattern on the aromatic ring.

- <sup>19</sup>F NMR: As a fluorinated compound, <sup>19</sup>F NMR is invaluable. It should display a singlet (or a complex multiplet if coupled to the aromatic proton), confirming the presence and electronic environment of the fluorine atom.
- Mass Spectrometry (MS):
  - This technique verifies the molecular weight of the compound (233.03 g/mol). High-resolution mass spectrometry (HRMS) can further confirm the elemental composition (C<sub>8</sub>H<sub>6</sub>BrFO<sub>2</sub>). The characteristic isotopic pattern of bromine (<sup>19</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio) should be clearly visible.
- High-Performance Liquid Chromatography (HPLC):
  - HPLC is the workhorse for purity assessment. A sample is run on a suitable column (e.g., C18) with an appropriate mobile phase. A high-purity sample will show a single major peak, and the area percentage of this peak is used to quantify purity (e.g., >97%).
- Melting Point Analysis:
  - A sharp melting point range is indicative of a pure crystalline solid. This value can be compared to literature or supplier data. Broad melting ranges often suggest the presence of impurities.

## Applications in Research and Drug Development

The true value of **2-Bromo-5-fluoro-4-methylbenzoic acid** lies in its role as a versatile building block for creating novel molecules with potential therapeutic or material applications.<sup>[3]</sup>

- Scaffold for Kinase Inhibitors: Many small-molecule kinase inhibitors feature highly substituted aromatic cores. This compound provides a ready-made scaffold that can be elaborated through Suzuki coupling at the bromine position and amide coupling at the carboxylic acid. The fluorine atom can enhance binding to the ATP pocket of kinases through hydrogen bonding or favorable electrostatic interactions.

- Agrochemical Synthesis: The principles of drug design often translate to agrochemical research. This intermediate can be used to synthesize novel herbicides or pesticides where metabolic stability and target affinity are crucial for efficacy.[3]
- Fragment-Based Drug Discovery (FBDD): As a "fragment," this molecule possesses a good balance of complexity and molecular weight. It can be used in screening campaigns to identify initial hits that bind to a protein target. The synthetic handles (Br, COOH) then allow for rapid fragment evolution into more potent lead compounds.
- Materials Science: The rigid, functionalized aromatic structure is useful for synthesizing novel organic materials, such as ligands for metal-organic frameworks (MOFs) or components of organic light-emitting diodes (OLEDs).

## Safe Handling and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[6]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[5][6]
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3][5] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6][7]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

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